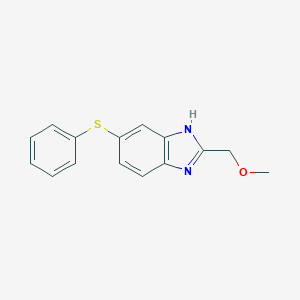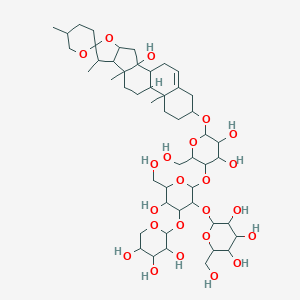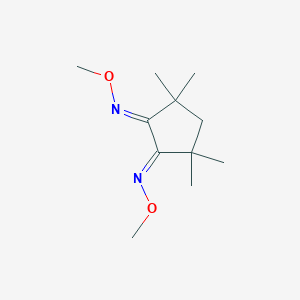
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique structure, which includes two oxime groups attached to a cyclopentane ring with four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine typically involves the reaction of cyclopentane-1,2-dione with hydroxylamine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are not well-characterized in the literature .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E,Z)-
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z,Z)-
Uniqueness
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E, E)-configuration may result in different physical and chemical properties compared to its stereoisomers .
Properties
CAS No. |
140210-44-2 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
InChI Key |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Isomeric SMILES |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
Canonical SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



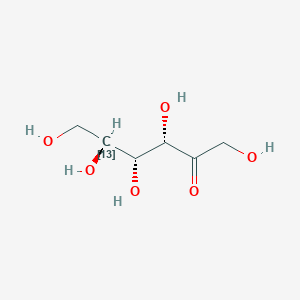
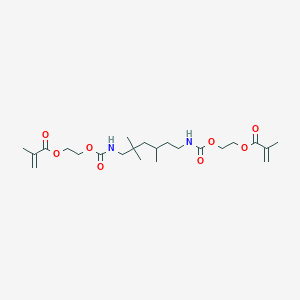
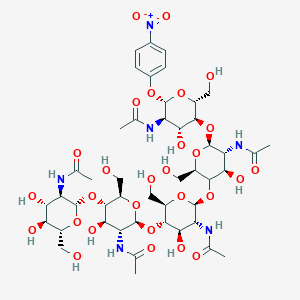
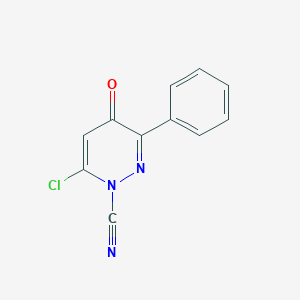
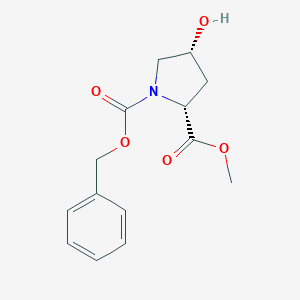
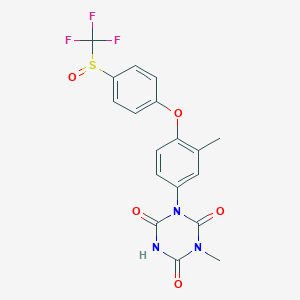
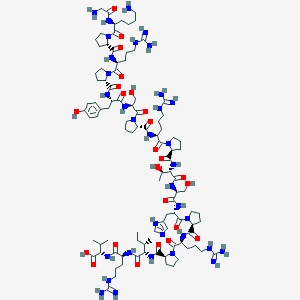
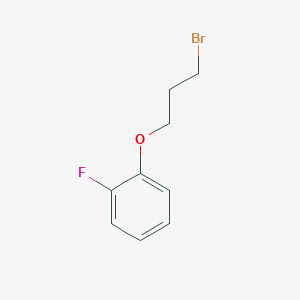
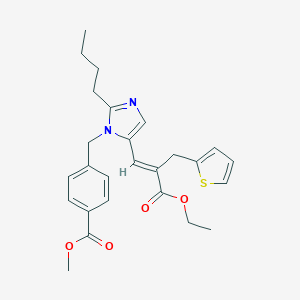
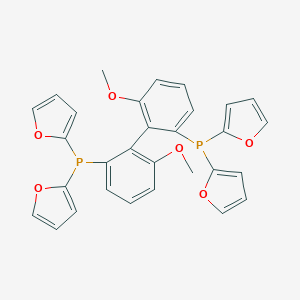
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
